molecular formula C8H20Cl2N2 B13509141 dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride

dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride

Cat. No.: B13509141
M. Wt: 215.16 g/mol
InChI Key: ZQZMQAPHQBYOJV-YCBDHFTFSA-N
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Description

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, cyanides, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl({[(2R)-pyrrolidin-2-yl]methyl})amine dihydrochloride
  • Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride
  • Dimethyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride

Uniqueness

Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-pyrrolidin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1

InChI Key

ZQZMQAPHQBYOJV-YCBDHFTFSA-N

Isomeric SMILES

CN(C)CC[C@H]1CCCN1.Cl.Cl

Canonical SMILES

CN(C)CCC1CCCN1.Cl.Cl

Origin of Product

United States

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